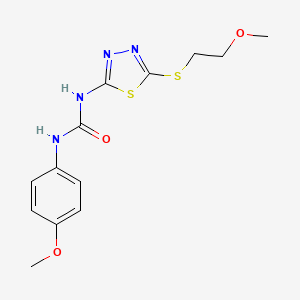

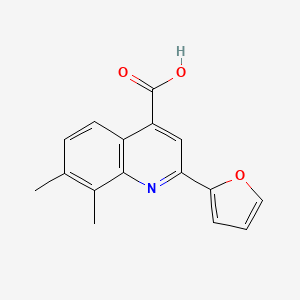

![molecular formula C14H17Cl2N5O4S B2613968 2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride](/img/structure/B2613968.png)

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

UK-371804 hydrochloride is a highly potent and selective inhibitor of urokinase-type plasminogen activator. It is a reversible, substrate-competitive inhibitor with a dissociation constant of 10 nanomolar. This compound has excellent selectivity over tissue plasminogen activator, plasmin, Factor IXa, and Factor Xa .

作用机制

UK-371804 盐酸盐通过与尿激酶型纤溶酶原激活剂的活性位点结合而发挥作用,从而阻止纤溶酶原转化为纤溶酶。 这种抑制阻止了下游蛋白水解酶的激活,这些酶参与细胞外基质的降解,这对细胞迁移和组织重塑等过程至关重要 .

生化分析

Biochemical Properties

UK-371804 HCl functions as a reversible, substrate-competitive inhibitor of uPA with a high affinity, exhibiting a dissociation constant (Ki) of 10 nM . It demonstrates excellent selectivity over other serine proteases such as tissue plasminogen activator (tPA), plasmin, Factor IXa, and Factor Xa . The compound interacts with the active site of uPA, effectively blocking its enzymatic activity and preventing the conversion of plasminogen to plasmin, a key step in the fibrinolytic pathway .

Cellular Effects

UK-371804 HCl has been shown to influence various cellular processes, particularly those related to wound healing and tissue remodeling. In vitro studies have demonstrated that UK-371804 HCl can inhibit uPA activity in human chronic wound fluid, with an IC50 of 0.89 µM . This inhibition leads to reduced plasmin activity, which in turn affects cell migration, extracellular matrix degradation, and angiogenesis . Additionally, UK-371804 HCl has been observed to penetrate excisional wounds in experimental pigs without adversely affecting wound closure .

Molecular Mechanism

At the molecular level, UK-371804 HCl exerts its effects by binding to the active site of uPA, thereby preventing the binding and cleavage of its natural substrate, plasminogen . This inhibition is highly selective, with UK-371804 HCl showing a 4000-fold selectivity over tPA and a 2700-fold selectivity over plasmin . The compound’s reversible and substrate-competitive nature allows it to effectively modulate uPA activity without permanently inactivating the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, UK-371804 HCl has demonstrated stability and sustained activity over time. When applied topically to excisional wounds in pigs, the compound effectively penetrated the tissue and maintained its inhibitory effects on uPA activity without causing adverse effects on wound healing . Long-term studies have shown that UK-371804 HCl can consistently inhibit uPA activity in the presence of tissue proteins, suggesting its potential for prolonged therapeutic use .

Dosage Effects in Animal Models

In animal models, the effects of UK-371804 HCl vary with dosage. Studies have shown that a concentration of 10 mg/mL is effective in inhibiting uPA activity in pig wound models . Higher doses may lead to increased inhibition of uPA, but the potential for toxic or adverse effects at very high doses has not been extensively studied . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential risks.

Metabolic Pathways

UK-371804 HCl is involved in the fibrinolytic pathway, where it inhibits the conversion of plasminogen to plasmin by uPA . This inhibition affects downstream processes such as fibrin degradation, cell migration, and tissue remodeling . The compound’s interaction with uPA and its selectivity over other serine proteases ensure that its effects are targeted and specific .

Transport and Distribution

Within cells and tissues, UK-371804 HCl is transported and distributed effectively, particularly when applied topically . The compound’s ability to penetrate excisional wounds and inhibit uPA activity in the presence of tissue proteins highlights its potential for localized therapeutic applications

Subcellular Localization

The subcellular localization of UK-371804 HCl is primarily associated with its target enzyme, uPA By binding to the active site of uPA, the compound exerts its inhibitory effects at the site of enzyme activity

准备方法

UK-371804 盐酸盐的合成涉及多个步骤,从核心结构的制备开始,包括异喹啉和磺酰基。反应条件通常涉及使用有机溶剂和催化剂以促进所需产物的形成。 工业生产方法可能涉及优化这些合成路线以提高产量和纯度 .

化学反应分析

科学研究应用

UK-371804 盐酸盐具有广泛的科学研究应用,包括:

化学: 它被用作工具化合物来研究尿激酶型纤溶酶原激活剂的抑制。

生物学: 它被用来研究尿激酶型纤溶酶原激活剂在各种生物过程中的作用,包括细胞迁移和组织重塑。

医学: 它在治疗癌症等疾病方面具有潜在的治疗应用,其中尿激酶型纤溶酶原激活剂与肿瘤侵袭和转移有关。

相似化合物的比较

UK-371804 盐酸盐在对尿激酶型纤溶酶原激活剂的高效性和选择性方面是独一无二的。类似的化合物包括:

UK-356618: 另一种具有不同化学结构的尿激酶型纤溶酶原激活剂抑制剂。

UK-5099: 一种具有类似抑制活性但选择性特征不同的化合物。

UK-383367: 一种具有不同药代动力学特性的相关化合物.

属性

IUPAC Name |

2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUBFETAFRGVODB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

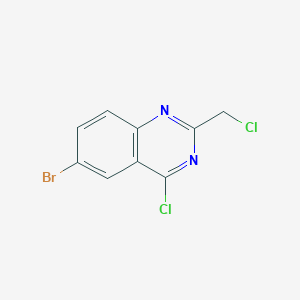

![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)

![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2613895.png)

![3-benzyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2613900.png)

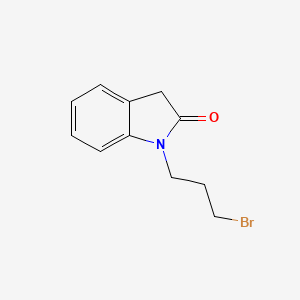

![benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2613901.png)

![N-(2-chlorophenyl)-2-{[1-(naphthalen-1-yl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2613902.png)

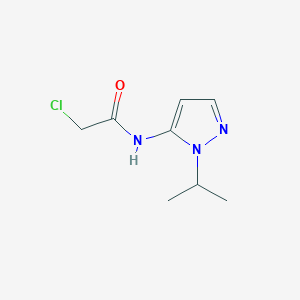

![(2E)-4-[(2-methoxy-4-nitrophenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2613907.png)